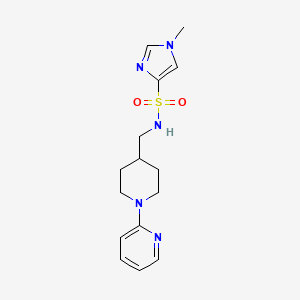
1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a multifaceted molecule that incorporates several structural motifs, including imidazole, pyridine, piperidine, and sulfonamide groups. These structural features suggest that the compound could have a variety of chemical and biological properties, making it a potential candidate for the development of new pharmaceuticals or materials such as room temperature ionic liquids (RTILs) .
Synthesis Analysis
The synthesis of imidazole and pyridine derivatives, which are core components of the compound , can be achieved through various methods. One approach for the methylation of imidazole derivatives is using N-methyl bis((perfluoroalkyl)sulfonyl)imides, which affords high yields of the corresponding salts . Additionally, the synthesis of imidazole derivatives can be accomplished through gold-catalyzed formal 1,3-dipolar annulation, starting from N-pyridinylsulfilimines and ynamides . This method allows for the creation of diverse imidazole frameworks that can be further functionalized. For the piperazine component, sulfonamide and amide derivatives incorporating a piperazine ring can be synthesized by reacting chloro-substituted aryl or alkyl imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by a reaction with sulfonyl chloride . A similar one-pot synthesis approach using zinc chloride as a catalyst can be employed to create N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides .
Molecular Structure Analysis
The molecular structure of 1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide would be expected to exhibit a complex three-dimensional conformation due to the presence of multiple heterocyclic rings and the sulfonamide group. The imidazole and pyridine rings provide aromaticity, which could contribute to the stability and electronic properties of the molecule. The piperidine ring introduces a flexible aliphatic chain that could influence the overall conformation and potentially the biological activity of the compound.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the functional groups present. The imidazole ring is known for its nucleophilic character and can participate in various chemical reactions, including alkylation and annulation . The sulfonamide group is typically less reactive but can engage in reactions with electrophiles under certain conditions . The presence of the pyridine and piperidine rings could also facilitate interactions with other molecules, potentially leading to the formation of complexes or the initiation of catalytic cycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide would be influenced by its molecular structure. The compound's solubility, melting point, and boiling point would be determined by the intermolecular forces between the molecules, which in turn are affected by the presence of the aromatic rings and the sulfonamide group. The compound's polarity and potential to form hydrogen bonds could impact its solubility in various solvents. Its stability under different conditions, such as temperature and pH, would be an important consideration for its practical applications.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : Research into similar sulfonamide compounds has led to the development of novel heterocyclic compounds with potential antibacterial properties. For instance, the synthesis of new sulfonamide and amide derivatives containing piperazine rings and imidazo[1,2-b]pyridazine moieties has been explored for their antimicrobial activity against a variety of bacterial strains and for antifungal and antimalarial activity (Bhatt et al., 2016).
Antimicrobial Applications : A study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents has shown promise. The creation of pyran, pyridine, and pyridazine derivatives from a precursor and their subsequent testing for antibacterial activity highlighted several compounds with high activities (Azab et al., 2013).
Chemical Synthesis Techniques : The direct methylation and trifluoroethylation of imidazole and pyridine derivatives have been studied, offering a simple route to a variety of room temperature ionic liquids (RTILs), demonstrating the chemical versatility and potential applications in developing new materials and compounds (Zhang et al., 2003).
One-Pot Synthesis Approaches : Innovative one-pot synthesis methods have been developed for creating N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, showcasing the efficiency and cost-effectiveness of synthesizing complex molecules. This approach uses zinc chloride as a catalyst, yielding the desired products in moderate to good yields, which is significant for pharmaceutical and chemical manufacturing processes (Yu et al., 2014).
Metal Complex Formation : Research has also delved into the structural characterization of metal complexes containing related compounds, indicating the potential for developing new catalytic systems or materials with unique properties. The interaction of specific compounds with metal centers and the resulting complex formation offer insights into the coordination chemistry and applications in material science (Sousa et al., 2001).
Propriétés
IUPAC Name |
1-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-19-11-15(17-12-19)23(21,22)18-10-13-5-8-20(9-6-13)14-4-2-3-7-16-14/h2-4,7,11-13,18H,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJIFICHKBRQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


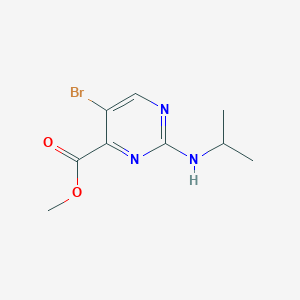
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2515063.png)

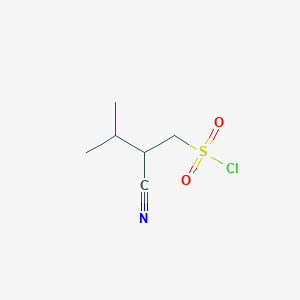

![1-Spiro[3,4-dihydrochromene-2,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2515071.png)
![2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2515072.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2515074.png)
![(E)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2515075.png)
![N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2515076.png)
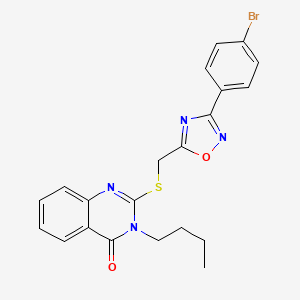
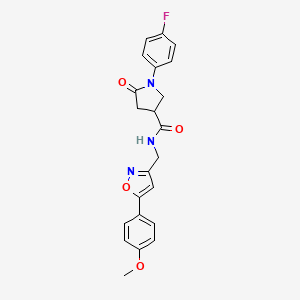
![{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea](/img/structure/B2515080.png)